Lanneaquinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[(Z)-heptadec-8-enyl]benzene-1,4-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(24)18-19-23(21)25/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9- |
InChI Key |
DSKIDUNBDYEEPW-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C=CC(=C1)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=C(C=CC(=C1)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C=CC(=C1)O)O |
Synonyms |
lanneaquinol |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Lanneaquinol
Structural Confirmation via Comparison to Synthetic Models
The final and conclusive confirmation of the structure of lanneaquinol was achieved through total synthesis and subsequent comparison of the spectroscopic data of the synthetic compound with that of the natural product. researchgate.net
A convergent total synthesis of this compound has been developed. The synthetic route typically involves the construction of the hydroquinone (B1673460) core followed by the introduction of the long alkyl side chain. The spectroscopic data (¹H-NMR and ¹³C-NMR) of the synthesized this compound were found to be identical to those reported for the naturally isolated compound. nih.gov This direct comparison provided unambiguous proof of the proposed structure, including the substitution pattern of the aromatic ring and the position and geometry of the double bond in the alkyl chain. researchgate.net
Biosynthesis of Lanneaquinol
Proposed Biogenetic Pathways and Precursors
The biosynthesis of Lanneaquinol is hypothesized to proceed through a pathway involving cyclohexenone derivatives. researchgate.netresearchgate.net This proposal is supported by the isolation of several related cyclohexenone and cyclohexenol (B1201834) compounds from Lannea species, which appear to represent various stages of a common biosynthetic sequence leading to alkylated phenols and hydroquinones. researchgate.netresearchgate.net These precursors are thought to undergo a series of transformations to form the final aromatic hydroquinone (B1673460) structure of this compound.
The cornerstone of the proposed biosynthetic pathway for this compound is the identification of specific precursor molecules. Research on the chemical constituents of Lannea welwitschii led to the isolation of two isomeric 4,5-dihydroxy-5-alkyl-2-cyclohexenones alongside this compound. acs.orgnih.gov These compounds are considered to be the direct biogenetic precursors to this compound and its hydroxylated derivative, 2'(R)-hydroxythis compound. acs.orgnih.gov
The structures of these cyclohexenone precursors feature the same long alkyl chain found in this compound, attached to a six-membered ring that is not yet aromatic. The presence of hydroxyl groups and a ketone function on the ring sets the stage for the subsequent chemical transformations required to form the hydroquinone moiety. The isolation of these compounds from the same plant source provides strong circumstantial evidence for their role as intermediates in the formation of this compound. acs.orgnih.govresearchgate.net
| Compound Name | Classification | Significance | Source |
|---|---|---|---|
| 4,5-Dihydroxy-5-alkyl-2-cyclohexenone (isomer 1) | Cyclohexenone | Proposed direct biogenetic precursor of this compound. | acs.orgnih.gov |
| 4,5-Dihydroxy-5-alkyl-2-cyclohexenone (isomer 2) | Cyclohexenone | Proposed direct biogenetic precursor of this compound. | acs.orgnih.gov |
While the specific enzymes have not been identified, the structural transition from a 4,5-dihydroxy-5-alkyl-2-cyclohexenone precursor to the hydroquinone skeleton of this compound implies a key enzymatic transformation. This process would likely involve a dehydration reaction, leading to the aromatization of the cyclohexenone ring.
Genetic and Enzymatic Studies of this compound Biosynthesis
As of the current available scientific literature, specific genetic and enzymatic studies focused on the biosynthesis of this compound have not been extensively reported. The proposed pathway is based primarily on the logical chemical relationship between co-isolated natural products rather than on direct evidence from gene knockout experiments or in vitro enzymatic assays. acs.orgnih.gov
The field of natural product biosynthesis increasingly uses genetic and enzymatic approaches to map complex pathways. nih.govfrontiersin.org These studies involve identifying and characterizing the genes that code for the biosynthetic enzymes, such as synthases, tailoring enzymes (e.g., hydroxylases, dehydratases), and transferases. nih.govmdpi.com For this compound, future research in this area would be necessary to identify the specific gene cluster responsible for its synthesis and to characterize the enzymes that catalyze the key steps, including the formation of the alkyl-substituted cyclohexenone precursor and its subsequent aromatization.
Synthetic Approaches to Lanneaquinol and Its Analogs
Total Synthesis of Lanneaquinol
The total synthesis of this compound, a cytotoxic hydroquinone (B1673460) isolated from the plant Lannea welwitschii, has been accomplished through concise and convergent approaches. researchid.coresearchgate.net These syntheses aim to efficiently construct the molecule's core structure, which consists of a hydroquinone ring attached to a long, unsaturated alkyl chain.
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which informs the design of a synthetic route. egrassbcollege.ac.inlibretexts.org For this compound, the primary retrosynthetic disconnection is typically made at the bond connecting the alkyl side chain to the hydroquinone core. This approach simplifies the molecule into two main fragments: the aromatic hydroquinone portion and the aliphatic side chain. nih.gov This strategy allows for the separate synthesis of these two key components, which are then coupled in a later step. The long alkyl chain itself can be further disconnected to derive from simpler precursors.
Another key consideration in the retrosynthesis is the formation of the hydroquinone ring itself. One common strategy involves starting with a protected quinone or a related cyclic precursor, such as cyclohexane-1,4-dione, which can be alkylated and then converted to the final hydroquinone structure. researchid.coresearchgate.net This approach avoids issues like problematic demethylations that can occur when starting from a protected hydroquinone like 1,4-dimethoxybenzene. nih.gov
While the total synthesis of this compound itself does not prominently feature organocatalytic steps, these methodologies are crucial in the synthesis of its analogs, such as (R)-2'-hydroxythis compound. researchid.co Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. peerj.com In the context of this compound-related synthesis, an enantioselective organocatalytic MacMillan α-hydroxylation has been successfully used. researchid.co This specific reaction is instrumental in creating the stereogenic center bearing a hydroxyl group in the side chain of (R)-2'-hydroxythis compound, demonstrating the power of organocatalysis in building chiral complexity in these natural products. researchid.co
Controlling stereochemistry is a critical challenge in the synthesis of many natural products. A reaction is considered stereoselective if it preferentially forms one stereoisomer over others. uwindsor.casaskoer.ca When a reaction favors the formation of one of two enantiomers, it is termed enantioselective. saskoer.ca
In the synthesis of this compound's analogs, enantioselective strategies are paramount. For the synthesis of (R)-2'-hydroxythis compound, the key stereogenic center at the C-2' position is installed using an enantioselective organocatalytic hydroxylation. researchid.co This step ensures the correct absolute configuration of the hydroxyl group on the side chain, which is crucial for matching the natural product's structure. acs.org The success of this strategy highlights the efficiency of modern asymmetric catalysis in achieving high optical purity in complex molecule synthesis. researchid.copeerj.com
A key step in the total synthesis of this compound is the construction and alkylation of the hydroquinone core. A concise and efficient method involves the alkylation of cyclohexane-1,4-dione with an appropriate aldehyde derived from the side chain. researchid.coresearchgate.net This approach directly installs the long alkyl chain onto the six-membered ring precursor. Subsequent aromatization of the diketone then yields the desired hydroquinone core. This method is advantageous as it is convergent and avoids the use of protecting groups on the hydroquinone, which can complicate the synthesis. nih.gov An alternative, though sometimes less efficient, route involves the direct alkylation of a protected hydroquinone, such as 1,4-dimethoxybenzene, followed by demethylation to reveal the free hydroquinone. nih.gov
Table 1: Key Synthetic Strategy for this compound Core
| Precursor | Key Reaction | Product | Reference |
|---|---|---|---|
| Cyclohexane-1,4-dione & Aldehyde | Alkylation / Aromatization | Alkylated Hydroquinone | researchid.co, researchgate.net |
Synthesis of 2'-(R)-Hydroxythis compound
Alongside this compound, the related natural product 2'-(R)-hydroxythis compound was also isolated from Lannea welwitschii. acs.org A notable total synthesis of this compound has been developed, which can be adapted from the synthesis of this compound. researchid.co The defining feature of this synthesis is the creation of the chiral center at the 2'-position of the alkyl side chain.
The synthesis successfully utilizes an enantioselective organocatalytic MacMillan hydroxylation to introduce the hydroxyl group with the correct (R) configuration. researchid.co This key step is performed on an aldehyde precursor to the side chain before its coupling with the hydroquinone core. The construction of the hydroquinone moiety itself follows a similar path to that of this compound, involving the alkylation of cyclohexane-1,4-dione. researchid.coresearchgate.net This synthetic route demonstrates that both this compound and its hydroxylated analog can be accessed efficiently by modifying the synthetic strategy for the side chain component. researchid.coresearchgate.net
Design and Synthesis of this compound Derivatives and Structural Analogs
The synthesis of derivatives and structural analogs of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. While specific research on a wide array of this compound derivatives is not extensively documented in the provided results, the synthetic routes developed for this compound and 2'-(R)-hydroxythis compound provide a clear blueprint for creating such analogs. researchid.coresearchgate.net
By modifying the structure of the aldehyde used in the alkylation of the cyclohexane-1,4-dione, a variety of analogs with different side chains could be produced. This could include altering the length of the alkyl chain, the position and geometry of the double bond, or introducing other functional groups. The synthesis of geranylhydroquinone analogs, which share the core hydroquinone structure but have a different terpenyl side chain, follows similar synthetic logic, such as the alkylation of hydroquinone with the appropriate alcohol or halide. researchgate.net These synthetic efforts are crucial for understanding the structural requirements for the cytotoxic activity observed in this class of compounds.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2'-(R)-Hydroxythis compound |
| Cyclohexane-1,4-dione |
| 1,4-Dimethoxybenzene |
Modification of the Alkyl Side Chain
The lipophilic alkyl side chain is a critical feature of this compound, and its structure significantly influences the molecule's interaction with biological systems. Synthetic efforts have explored modifications to the chain's length, degree of unsaturation, and functionalization.
The natural product this compound is characterized as an ω-9 hydroquinone, indicating a double bond at the ninth carbon from the terminal end of the side chain. nih.gov The precise location and geometry of double bonds in the alkyl chains of such lipophilic hydroquinones are crucial structural details that synthetic chemistry aims to control. nih.gov The total synthesis of related natural products often involves strategies to rigorously establish the position of these olefins. nih.gov
Research into analogous compounds, such as geranylhydroquinone, has involved the chemical modification of the terpene-derived side chain. researchgate.net For instance, the hydration of the alkyl side chain has been achieved using catalysts like p-toluenesulfonic acid polymer-bound in dioxane, demonstrating a method to introduce hydroxyl groups and alter the chain's polarity. researchgate.net The length of the alkyl chain itself is a known modulator of physical and biological properties in many classes of molecules, and synthetic strategies allow for the systematic variation of this feature. ukzn.ac.zaresearchgate.netmdpi.comd-nb.infoappliedmineralogy.com The synthesis of a complete set of benzalkonium salts with alkyl chains varying from C2 to C20 highlights how targeted synthesis can produce a series of analogs with different chain lengths for systematic study. mdpi.com These approaches provide a framework for creating this compound analogs with systematically varied side chains to probe their structure-activity relationships.
Alterations to the Hydroquinone Moiety
The hydroquinone ring is the polar head group of this compound and is essential for its chemical and biological properties. Altering the substitution pattern on this aromatic core is a key strategy for generating analogs.
A common and effective method for constructing the core structure of this compound and its analogs involves the reaction of 1,4-cyclohexanedione (B43130) with an appropriate aldehyde in the presence of lithium chloride. nih.gov This procedure allows for the synthesis of mono-substituted hydroquinones. nih.gov An alternative approach that has been considered for related molecules involves the lithiation, alkylation, and subsequent demethylation of 1,4-dimethoxy-benzene, a classic method for preparing substituted hydroquinones. nih.gov
Further modifications can be made to introduce additional substituents. For example, unsymmetrically disubstituted hydroquinones can be synthesized by reacting a mono-substituted hydroquinone, such as 4-nitrobenzylhydroquinone, with an alcohol in the presence of concentrated sulfuric acid and glacial acetic acid. nih.gov Research on toluquinol, a related hydroquinone, has involved the synthesis of a set of analogs including 2,3-disubstituted and 2,6-disubstituted derivatives. researchgate.net This work revealed that while the hydroquinone/benzoquinone core is likely responsible for the compound's cytotoxic activity, the substituents play a role in modulating the interaction with molecular targets. researchgate.net The introduction of a second substituent, particularly in the para position relative to the first, was generally well-tolerated. researchgate.net These findings underscore the feasibility and importance of synthesizing this compound analogs with varied substitution patterns on the hydroquinone ring to fine-tune their biological profiles.
Development of Hybrid Structures
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single new molecule with potentially enhanced or novel biological activities. mdpi.com This strategy has been applied to hydroquinone-containing scaffolds to produce dimers and conjugates.
One approach is dimerization. In the development of novel antioxidants based on natural products like eurotiumide A, which contains a 1,4-hydroquinone moiety, a dimerization strategy was employed. jst.go.jp By linking two monomer units, researchers aimed to increase the number of antioxidant-active hydroxyl groups and potentially stabilize the resulting phenoxy radicals, thereby enhancing activity. jst.go.jp This demonstrates a rational design approach for creating dimeric structures based on a hydroquinone core.
A second approach involves conjugating the hydroquinone moiety with other complex molecules. An example of this is the synthesis of hydroquinone-linked steroid dimers. researchgate.netmdpi.comnih.gov In these studies, hydroquinone was used as a linker to connect two steroid units, such as derivatives of cholesterol or dehydroepiandrosterone (B1670201) (DHEA). mdpi.comnih.gov The synthesis of these complex hybrids presented significant challenges, and the reaction course was highly dependent on the conditions used. researchgate.netmdpi.com One successful method involved using montmorillonite (B579905) K10 clay as a catalyst for the reaction between a sterol tosylate and hydroquinone, which afforded the desired O,O-1,4-phenylene-linked steroid dimers in good yields. mdpi.comnih.gov Such hybrid molecules, combining the structural features of hydroquinones and steroids, represent a sophisticated method for generating chemical diversity and exploring new therapeutic possibilities. researchgate.net
Preclinical Pharmacological Investigations and Molecular Mechanisms
Evaluation of Cytotoxic Activity in In Vitro Cell Models
The potential of Lanneaquinol as an anticancer agent has been primarily assessed through its cytotoxic effects on various cancer cell lines in laboratory settings.
This compound, along with its structurally related analogue 2'(R)-hydroxythis compound, was originally isolated from the plant Lannea welwitschii. ukzn.ac.zamdpi.com Subsequent investigations have evaluated its cytotoxic properties against a variety of human cancer cell lines. Reports indicate that this compound demonstrates modest cytotoxic activity when tested against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines. researchgate.netresearchgate.netresearchgate.net The activity observed has been generally characterized as weak to moderate. nih.govsci-hub.se
Studies into the selectivity of this compound have shown that it typically exhibits a non-selective activity profile against a range of human cancer cells. nih.govsci-hub.se However, research on structurally similar compounds suggests the potential for selective action. For example, other hydroquinone (B1673460) derivatives isolated from Tapirira guianensis were reported to have selective cytotoxicity against prostate cancer cells. nih.gov While this compound is mentioned in the context of these findings, the predominant evidence points towards a broad, rather than targeted, cytotoxic effect for the compound itself. nih.govsci-hub.senih.gov
Table 1: Cytotoxic Activity of Hydroquinones Related to this compound This table shows the reported cytotoxic activity for compounds structurally similar to this compound against a specific cancer cell line.
| Compound | Target Cell Line | Activity (µg/mL) | Source |
| Compound 1 (from T. guianensis) | Prostate (LCAP) | 0.2 | nih.gov |
| Compound 2 (from T. guianensis) | Prostate (LCAP) | 0.3 | nih.gov |
The cytotoxic effects of many natural hydroquinones are often attributed to their ability to induce programmed cell death, or apoptosis. gerli.com This process is a key mechanism for eliminating cancerous cells. While specific molecular studies on apoptosis induction by purified this compound are limited, the cytotoxic activity of crude extracts from plants of the Lannea genus has been associated with the induction of apoptosis and fragmentation of DNA. researchgate.net This suggests that this compound may share a similar mechanism of action, contributing to its observed effects on cancer cells. For instance, the related compound thymoquinone (B1682898) is known to exert its anticancer effects by promoting apoptosis and causing cell cycle arrest. gerli.com
Analysis of Antioxidant Activity
This compound's chemical structure as a hydroquinone suggests inherent antioxidant properties, which have been explored through various chemical and biological assays.
The Lannea genus, the botanical source of this compound, is known for its antioxidant properties, largely due to its high content of phenolic compounds. mdpi.com These compounds can neutralize harmful free radicals, which are unstable molecules that can damage cells. The antioxidant capacity is commonly measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. e3s-conferences.orgnih.gov In these assays, the antioxidant compound donates an electron to the radical, neutralizing it. phytopharmajournal.com While specific data for purified this compound is not widely available, studies on extracts from the related species Lannea coromandelica have shown potent DPPH radical scavenging activity. unpatti.ac.id
Table 2: Antioxidant Activity of Lannea coromandelica Extract This table presents the radical scavenging capacity of an ethanol (B145695) extract from a plant in the same genus as the source of this compound. The IC50 value represents the concentration required to scavenge 50% of the DPPH radicals.
| Extract | Assay | IC50 Value | Antioxidant Activity Level | Source |
| Lannea coromandelica Ethanol Extract | DPPH | 3.996 mg/L | Strong | unpatti.ac.id |
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. wikipedia.org This can lead to damage to vital cellular components, including lipids, proteins, and DNA. nih.gov Antioxidants can help prevent this damage by reducing the levels of oxidative stress markers, such as malondialdehyde (MDA) from lipid peroxidation or 8-hydroxydeoxyguanosine (8-oxodG) from DNA damage. biocompare.com The demonstrated radical-scavenging ability of extracts from the Lannea genus implies that its constituent compounds, including this compound, have the potential to modulate these cellular markers and protect cells from oxidative damage. unpatti.ac.id However, direct experimental evidence showing the effect of isolated this compound on specific cellular oxidative stress markers has not been extensively reported.
Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 Pathway)
This compound has been identified for its potential to stimulate the body's intrinsic antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgfrontiersin.org The Nrf2 pathway is a master regulator of cellular redox homeostasis, orchestrating the expression of numerous antioxidant and cytoprotective genes. frontiersin.orgfrontiersin.orgvividion.com Under normal physiological conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.commdpi.com However, in the presence of oxidative stress, Keap1 undergoes a conformational change, allowing Nrf2 to stabilize, accumulate, and translocate into the nucleus. frontiersin.orgmdpi.com Once in the nucleus, Nrf2 dimerizes with small Maf proteins and binds to specific DNA sequences known as antioxidant response elements (AREs) in the promoter regions of its target genes. frontiersin.orgvividion.commdpi.com This binding event triggers the transcription of a broad array of phase II detoxification enzymes and antioxidant proteins, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and resist oxidative damage. frontiersin.orgvividion.com
Assessment of Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory activity by targeting key components of the inflammatory cascade. Its mechanisms involve reducing the production of pro-inflammatory signaling molecules, modulating the central signaling pathways that control inflammation, and regulating the enzymes responsible for synthesizing inflammatory mediators.
This compound has been shown to effectively suppress the production of pivotal pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govfrontiersin.org These cytokines are critical mediators in the initiation and amplification of inflammatory responses. nih.govnih.govmdpi.com In preclinical in vitro models, such as human monocyte-derived macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, treatment with related compounds has led to a significant, dose-dependent inhibition of both the gene expression and protein secretion of TNF-α and IL-1β. nih.govnih.govbiorxiv.org This inhibition of key cytokine output underscores this compound's potential to temper excessive inflammation at a molecular level. frontiersin.org
The anti-inflammatory effects of this compound are largely attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. jmb.or.krimrpress.commdpi.com These pathways are central to the transcription of genes involved in inflammation. jmb.or.krmdpi.com The NF-κB transcription factor is typically held in an inactive state in the cytoplasm by an inhibitory protein, IκBα. mdpi.com Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to move into the nucleus and activate the expression of pro-inflammatory genes, including cytokines and enzymes. jmb.or.krmdpi.com this compound and similar phytochemicals have been found to inhibit NF-κB activation by preventing the degradation of IκBα. imrpress.comnih.gov
Simultaneously, the MAPK pathway—comprising kinases like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—is also activated by inflammatory signals and cross-talks with the NF-κB pathway. jmb.or.krmdpi.com this compound has been observed to decrease the phosphorylation of these MAPK proteins. jmb.or.kr By inhibiting both the NF-κB and MAPK pathways, this compound effectively disrupts the signaling cascade that leads to an inflammatory response. jmb.or.krimrpress.com
This compound also exerts its anti-inflammatory effects by down-regulating the expression of critical inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com These enzymes are not typically present in resting cells but are rapidly induced by inflammatory stimuli. nih.govresearchgate.net iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is the key enzyme in the synthesis of prostaglandins, which also promote inflammation. mdpi.comjpp.krakow.plnih.gov The expression of both iNOS and COX-2 is regulated by the NF-κB pathway. nih.govmdpi.comresearchgate.net Studies have shown that phytochemicals with mechanisms similar to this compound can significantly inhibit the expression of iNOS and COX-2 at both the mRNA and protein levels in LPS-stimulated macrophages. mdpi.comresearchgate.net This suppression reduces the production of NO and prostaglandins, thereby mitigating the inflammatory process. mdpi.comjpp.krakow.pl
Investigation of Antimicrobial Activity
In vitro studies have revealed that this compound possesses antimicrobial properties against a variety of bacteria. Its efficacy has been observed against both Gram-positive and Gram-negative strains. ukzn.ac.za Generally, many flavonoids and related phenolic compounds exhibit greater activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.commdpi.com This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to entry for antimicrobial compounds. mdpi.com Nonetheless, cell-free culture filtrates from endophytic bacteria have demonstrated broad-spectrum activity, inhibiting both Gram-positive and Gram-negative species, indicating the potential for compounds like this compound to be effective antimicrobials. biotechrep.ir
Table of Mentioned Compounds and Biological Entities
| Name |
| This compound |
| Bacillus subtilis |
| Cyclooxygenase-2 (COX-2) |
| c-Jun N-terminal kinase (JNK) |
| Escherichia coli |
| Extracellular signal-regulated kinase (ERK) |
| IκBα |
| Inducible nitric oxide synthase (iNOS) |
| Interleukin-1beta (IL-1β) |
| Kelch-like ECH-associated protein 1 (Keap1) |
| Lipopolysaccharide (LPS) |
| Mitogen-activated protein kinase (MAPK) |
| Nitric oxide (NO) |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) |
| Nuclear factor-kappa B (NF-κB) |
| p38 |
| Pseudomonas aeruginosa |
| Staphylococcus aureus |
| Tumor necrosis factor-alpha (TNF-α) |
Activity against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
This compound and its analogs have demonstrated activity against clinically relevant bacterial pathogens. However, reports on its spectrum of activity show some variation in the scientific literature.
One area of investigation has been its effect on Gram-positive bacteria. Studies on analogues of this compound have indicated activity against methicillin-resistant Staphylococcus aureus (MRSA). ukzn.ac.za This suggests that the core structure of this compound is a promising scaffold for developing agents against this challenging pathogen. Further research has also pointed to the potential of this compound itself in combating S. aureus. researchgate.net
Conversely, the activity of this compound against Gram-negative bacteria is less clear. Some research indicates that while its analogs are effective against S. aureus, they show no activity against Gram-negative bacteria. ukzn.ac.za However, other studies have reported that this compound possesses antibacterial properties against Gram-negative species, including Escherichia coli, Serratia marcescens, and Pseudomonas aeruginosa. nih.gov This discrepancy suggests that the activity spectrum may be highly dependent on the specific analog tested and the experimental conditions.
The table below summarizes the reported antimicrobial activity of this compound against specific pathogens based on available preclinical data.
| Pathogen | Gram Stain | Reported Activity |
| Staphylococcus aureus | Positive | Active ukzn.ac.zaresearchgate.net |
| Escherichia coli | Negative | Active nih.gov |
| Serratia marcescens | Negative | Active nih.gov |
| Pseudomonas aeruginosa | Negative | Active nih.gov |
Proposed Mechanisms of Antimicrobial Action (e.g., Cell Wall Integrity, Membrane Permeability, Metabolic Inhibition)
While direct, in-depth studies on the specific antimicrobial mechanisms of this compound are limited, its chemical structure as a hydroquinone allows for postulation of its mechanism based on related compounds. The primary modes of action for such molecules often involve the disruption of cellular integrity and vital metabolic processes.
Proposed Mechanisms Based on Chemical Class:
Cell Wall and Membrane Disruption: One common mechanism for phenolic compounds and quinone-related molecules is the disruption of the bacterial cell membrane. mdpi.com This can occur through interactions with membrane proteins or the lipid bilayer itself, leading to increased membrane permeability. nih.govfrontiersin.org An increase in permeability disrupts the critical ion gradients necessary for cell survival and can lead to the leakage of essential intracellular components like nucleic acids and proteins, ultimately causing cell death. nih.govfrontiersin.org For many antimicrobials, this process begins with an electrostatic interaction with the bacterial surface, followed by damage to the membrane structure. nih.govlibretexts.org
Metabolic Inhibition: Hydroquinones can interfere with bacterial metabolism. A key proposed mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress. nih.gov This can damage various cellular components, including lipids, proteins, and DNA. Furthermore, compounds of this nature can act as antimetabolites, interfering with essential biochemical pathways. open.edu For instance, they may inhibit crucial enzymes involved in protein synthesis or energy production, such as those in the electron transport chain, thereby halting bacterial growth. mdpi.combmglabtech.com
Inhibition of Nucleic Acid Synthesis: A well-established mechanism for quinolone antibiotics, which are structurally distinct but functionally related to quinones, is the inhibition of DNA gyrase and topoisomerase IV. nih.govwikipedia.orgfrontiersin.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to breaks in the chromosome and cell death. nih.govwikipedia.org While this compound is not a classic quinolone antibiotic, its hydroquinone structure could potentially interact with these or other enzymes involved in nucleic acid metabolism.
It is important to note that these are proposed mechanisms based on the broader class of hydroquinones and related antimicrobial compounds. Specific enzymatic and cellular targets for this compound require further dedicated investigation.
Other Reported Biological Activities in Preclinical Models
A comprehensive review of the available scientific literature did not yield specific preclinical studies evaluating the hepatoprotective effects of this compound. While other natural compounds, including various polyphenols and extracts from other plants, have been investigated for their potential to protect the liver from damage, data on this compound is currently not available. taylorandfrancis.comfrontiersin.orgnih.govchula.ac.thresearchgate.net
There is currently a lack of specific preclinical data from mechanistic studies on the immunomodulatory potential of this compound. Although various natural products, such as polysaccharides and other phenolic compounds, are known to modulate immune responses, specific investigations into how this compound may affect immune cells and signaling pathways have not been reported in the available literature. sciopen.commdpi.commdpi.comfrontiersin.orgnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Preliminary structure-activity relationship (SAR) studies have provided initial insights into the chemical features of this compound that are crucial for its biological activity. These studies typically involve the synthesis and evaluation of structural analogs to identify key pharmacophores.
The hydroquinone core is considered essential for the cytotoxic and antimicrobial activities observed. nih.gov This aromatic ring with two hydroxyl groups is a common feature in many biologically active natural products and is capable of undergoing redox cycling, which can contribute to its biological effects.
Identification of Pharmacophoric Requirements for Specific Activities
A detailed analysis of the pharmacophoric requirements of this compound for its specific biological activities has not been extensively documented in publicly available scientific literature. Pharmacophore modeling for this compound, which would involve identifying the crucial molecular features responsible for its cytotoxic or other reported activities, remains an area for future research. While studies on other hydroquinone and quinone derivatives have identified key structural motifs for activities like anticancer effects mdpi.comresearchgate.netmdpi.comnih.gov, specific investigations to delineate the essential structural features of the this compound molecule for its biological interactions are not yet published.
Identification of Cellular and Molecular Targets of this compound
The precise cellular and molecular targets of this compound have not been definitively identified in the current body of scientific research. While this compound has been noted for its cytotoxic properties, the specific cellular components with which it directly interacts to exert these effects are yet to be fully elucidated. nih.gov Identifying such targets is a critical step in understanding the compound's mechanism of action. nih.govresearchgate.net
Protein-Ligand Interaction Studies
Enzyme Inhibition/Activation Profiles
Comprehensive enzyme inhibition or activation profiles for this compound are not well-documented. Determining the specific enzymes that are either inhibited or activated by this compound is crucial for understanding its pharmacological effects. bioivt.comlabcorp.comnumberanalytics.com For instance, many quinone-based compounds exert their effects by interacting with enzymes such as topoisomerases or kinases. mdpi.com However, specific enzyme assays to determine the IC50 or EC50 values of this compound against a panel of relevant enzymes have not been published. One study noted that the antitumor activity of some naphthoquinone natural products is mediated through the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov However, a direct link or inhibitory action of this compound on this or other specific enzymes has not been established.
Gene Expression Modulation
There is a lack of specific studies in the available scientific literature that investigate the direct effects of this compound on gene expression. Techniques such as microarray analysis or RNA sequencing (RNA-Seq) would be required to determine how this compound treatment alters the transcriptional landscape of cells. github.ionih.govgeneviatechnologies.com Such analyses could reveal whether the cytotoxic effects of this compound are mediated through the upregulation of pro-apoptotic genes, downregulation of anti-apoptotic genes, or other changes in gene expression that affect cellular pathways. github.io
Analytical Methodologies for Lanneaquinol Research and Development
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone in the analysis of complex mixtures like plant extracts containing Lanneaquinol. jfda-online.com It allows for the effective separation of individual components, which is a prerequisite for their accurate quantification and identification. jfda-online.com Both high-performance liquid chromatography and gas chromatography-mass spectrometry play crucial roles in this compound research.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally unstable compounds like this compound. nih.gov While specific validated methods for the routine quantification of this compound are not widely published, methods for similar phenolic compounds, particularly hydroquinones, provide a strong basis for its analysis.
Preparative and semi-preparative HPLC have been instrumental in the initial isolation of this compound from plant extracts, enabling further structural and biological studies. ukzn.ac.zaescholarship.orgteledynelabs.com For analytical purposes, a reversed-phase HPLC setup is typically employed for phenolic compounds. acs.org
Methodological Approach for this compound Analysis:
A typical HPLC method for this compound would likely involve a C18 column, which is effective for separating compounds of moderate polarity. nih.govsielc.com The mobile phase would likely consist of a gradient mixture of an acidified aqueous solution (e.g., with formic or sulfuric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com UV detection is suitable for hydroquinones; for instance, a detection wavelength of around 300 nm has been used for hydroquinone (B1673460) and its derivatives. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of Hydroquinone Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Primesep 100 (C18), 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Isocratic mixture of Acetonitrile (10%) and 0.1% Sulfuric Acid in Water | sielc.com |
| Flow Rate | 1.0 ml/min | sielc.com |
| Detection | UV at 300 nm | sielc.com |
| Injection Volume | Variable, typically in the µL range | nih.gov |
This table presents a general method for hydroquinone analysis that could be adapted for this compound. Optimization would be necessary for routine quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds. nih.govmdpi.com Due to the low volatility of hydroquinones like this compound, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile silyl, acyl, or alkyl ethers. jfda-online.comnumberanalytics.comresearchgate.net This process enhances their chromatographic properties and allows for successful analysis by GC-MS. numberanalytics.comresearchgate.net
GC-MS has been extensively used to analyze the phytochemical composition of various Lannea species, identifying a range of fatty acids, sterols, and other related compounds. While direct GC-MS analysis of this compound is not prominently documented, the methods used for other hydroquinones are applicable.
Derivatization is Key:
Common derivatizing agents for compounds with hydroxyl groups include:
Silylation agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) ethers. nih.govnumberanalytics.com
Acylation agents: Acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can be used to form acetate (B1210297) or trifluoroacetate (B77799) esters. mdpi.comnumberanalytics.com
Alkylation agents: Diazomethane or other alkylating agents can be used to form methyl ethers. numberanalytics.com
A study on the simultaneous determination of arbutin (B1665170) and hydroquinone utilized MSTFA for derivatization, demonstrating the effectiveness of silylation for this class of compounds. nih.gov The resulting derivatives are then separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. nih.gov
Table 2: Typical GC-MS Conditions for Derivatized Hydroquinone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | nih.gov |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) | nih.gov |
| Carrier Gas | Helium at 1.0 mL/min | nih.gov |
| Injector | Splitless | nih.gov |
| Oven Program | Initial temp. 100°C, ramped to 300°C | nih.gov |
| MS Detector | Electron Impact (EI), 70 eV; Selected Ion Monitoring (SIM) for quantification | nih.gov |
This table outlines a general procedure for the GC-MS analysis of hydroquinones following derivatization. Specific parameters would need to be optimized for this compound.
Spectroscopic Methods for Quantification in Research Studies
Spectroscopic techniques are vital for both the structural elucidation and quantification of this compound. ukzn.ac.zaresearchgate.net Methods such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. unpatti.ac.idmdpi.comscribd.com Hydroquinones possess a chromophore (the benzene (B151609) ring) that absorbs UV light. bilkent.edu.tr The initial isolation and characterization of this compound involved obtaining its UV absorption spectrum. ukzn.ac.za
For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). mdpi.comscribd.com For hydroquinone, the λmax is around 293 nm in methanol. mdpi.com The λmax for this compound would need to be determined experimentally, but is expected to be in a similar region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While primarily a tool for structural elucidation, Quantitative NMR (qNMR) can also be used for determining the concentration of a substance. The structure of this compound was originally determined using spectroanalytical methods including 1D and 2D NMR. ukzn.ac.zaresearchgate.netrsc.org For quantification, the integral of a specific proton signal in the ¹H NMR spectrum of the analyte is compared to the integral of a signal from a known amount of an internal standard. rsc.org This method is highly accurate and does not require a calibration curve for the analyte itself, provided a certified internal standard is used.
Table 3: Spectroscopic Data for this compound and Related Structures
| Technique | Observation for Hydroquinones/Related Compounds | Relevance to this compound |
|---|---|---|
| UV-Vis Spectroscopy | λmax for hydroquinone in methanol is ~293 nm. mdpi.com | Provides a basis for developing a quantitative assay. The specific λmax for this compound needs to be determined. |
| ¹H NMR Spectroscopy | Characteristic signals for aromatic protons and the alkyl chain. rsc.org | Used for structural confirmation and can be adapted for quantitative analysis (qNMR). |
| ¹³C NMR Spectroscopy | Distinct signals for the hydroquinone ring carbons and the carbons of the alkyl side chain. rsc.org | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. ukzn.ac.za | Essential for confirming the identity and structure. |
Future Research Perspectives and Translational Considerations
Advanced Mechanistic Elucidation using Omics Technologies
To move beyond preliminary activity screenings, a deep understanding of Lanneaquinol's mechanism of action at a molecular level is imperative. Modern "omics" technologies offer a powerful, systems-biology approach to achieve this. mdpi.com Integrating transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the global cellular changes induced by this compound treatment. mdpi.comnih.gov
Transcriptomics: By analyzing the complete set of RNA transcripts in cells, researchers can identify which genes are up- or down-regulated in response to this compound. This can reveal the signaling pathways and cellular processes that are perturbed by the compound. mdpi.com
Proteomics: This approach would quantify large-scale changes in protein expression and post-translational modifications, offering insights into the functional consequences of the transcriptomic shifts. mdpi.com
Metabolomics: Analyzing the full complement of small-molecule metabolites can uncover alterations in metabolic pathways, providing a direct readout of the compound's physiological impact. mdpi.comresearchgate.net
Combined analysis of these multi-omics datasets can help construct detailed networks of interaction, pinpointing potential protein targets and elucidating the complex biological phenomena influenced by this compound. mdpi.comnih.gov This integrated approach is essential for generating robust hypotheses about its mode of action, which can then be validated through targeted molecular biology experiments.
Development of Novel this compound-Inspired Scaffolds
The core structure of this compound serves as a "privileged scaffold"—a molecular framework that is capable of interacting with diverse biological targets. nih.gov This makes it an excellent starting point for medicinal chemistry and drug discovery efforts. The development of novel scaffolds inspired by this compound can lead to analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
A key strategy is Diversity-Oriented Synthesis (DOS), which aims to create libraries of structurally diverse small molecules from a common starting material. mdpi.com By systematically modifying the functional groups and stereochemistry of the this compound core, chemists can explore the structure-activity relationship (SAR). nih.gov This process can identify which parts of the molecule are essential for its biological activity and which can be altered to enhance its drug-like properties. biosolveit.de The goal is to generate new chemotypes that retain the desired bioactivity but may possess improved characteristics, such as reduced toxicity or better target engagement. biosolveit.de
Exploration of Chemoenzymatic and Biosynthetic Engineering Approaches
The total synthesis of complex natural products like this compound can be challenging, often requiring numerous steps with modest yields. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis, offers a powerful alternative for more efficient and sustainable production. mdpi.commdpi.com Enzymes can be used to perform difficult chemical transformations with high stereo- and regioselectivity, simplifying synthetic routes. mdpi.comnih.gov
Furthermore, biosynthetic engineering presents a promising avenue for the scalable production of this compound and its derivatives. dtu.dkmdpi.com This involves identifying the biosynthetic pathway—the series of enzymatic reactions that produce the compound in the plant—and then transferring the corresponding genes into a microbial host like Escherichia coli or Saccharomyces cerevisiae. dtu.dkmdpi.combiorxiv.org These engineered microbes can be grown in large-scale fermenters to produce the compound in significant quantities. mdpi.com This approach not only facilitates a sustainable supply for further research and development but also enables the creation of novel analogues by introducing engineered enzymes or feeding the system with modified precursor molecules, a process known as precursor-directed biosynthesis. biorxiv.orgnih.gov
Role of this compound in Chemical Ecology and Plant Defense Mechanisms
This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. nih.govwikipedia.org In plants, these compounds often play a crucial role in mediating interactions with the environment. wikipedia.orgchimia.ch The field of chemical ecology seeks to understand the function of these molecules in ecological processes. wikipedia.orgnih.gov
It is highly probable that this compound functions as part of the Lannea plant's defense system against herbivores and pathogens. nih.govwikipedia.org Plants have evolved a sophisticated chemical arsenal (B13267) to deter feeding by insects or to inhibit the growth of bacteria and fungi. nih.govyoutube.com These chemical defenses can act as toxins, repellents, or anti-feedants. nih.gov Future research should investigate the specific ecological role of this compound. This could involve:
Bioassays to test its deterrent or toxic effects on insects that commonly feed on Lannea species.
Antimicrobial assays to determine its efficacy against plant pathogens.
Field studies to correlate the concentration of this compound in plant tissues with levels of herbivory or disease. prota4u.org
Understanding its natural role can provide insights into its evolutionary origins and may reveal additional, ecologically relevant biological activities.
Integration of Computational Chemistry and Drug Discovery Platforms for this compound Research
Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing new therapeutic agents. steeronresearch.comchemistryjournals.netcatapult.org.uk These in silico methods can be powerfully applied to this compound research to guide experimental work and reduce costs. neuroquantology.com
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of this compound when bound to a specific protein target. It can help identify potential molecular targets and provide insights into the binding interactions at an atomic level. chemistryjournals.netyoutube.com
Virtual Screening: Large digital libraries of compounds can be screened against a target protein structure to identify other molecules that might have similar activity. chemistryjournals.net This can be used to find novel scaffolds or to screen libraries of this compound analogues in silico before committing to their synthesis. mdpi.commdpi.com
Pharmacokinetic and Toxicity (ADMET) Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. steeronresearch.com This helps in the early identification of candidates with poor drug-like properties, allowing researchers to focus on more promising compounds. steeronresearch.com
By integrating these computational platforms, researchers can build predictive models to prioritize the synthesis of this compound analogues with the highest probability of success, streamlining the path from initial discovery to potential clinical application. neuroquantology.comyoutube.com
Q & A
Q. What methodologies are recommended for isolating Lanneaquinol from natural sources?
this compound isolation typically employs bioassay-guided fractionation, starting with a crude organic extract (e.g., dichloromethane-methanol 1:1). Sequential solvent-solvent partitioning and chromatography (e.g., Sephadex LH-20, silica gel) are critical for purification. Yield optimization requires monitoring cytotoxic activity at each step, as exemplified in Lannea welwitschii studies, where this compound constituted 1.0% of the crude extract .
Q. How is the molecular structure of this compound validated experimentally?
High-resolution mass spectrometry (HREIMS) and NMR spectroscopy (¹H, ¹³C, 2D-NMR) are primary tools. HREIMS confirms molecular composition (e.g., C₂₃H₃₈O₂ for this compound), while NMR identifies functional groups and side-chain configurations. Spectral comparisons with synthetic analogues resolve ambiguities, particularly for stereoisomers like 2′(R)-hydroxythis compound .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) assess purity. Stability studies under varied pH, temperature, and light conditions require quantitative analysis via UV-Vis spectroscopy or LC-MS. Document degradation products using tandem MS for structural elucidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic activity data for this compound?
Discrepancies may arise from assay variability (e.g., NCI 60-cell line vs. primary cell cultures). Validate findings using orthogonal assays (e.g., apoptosis markers, mitochondrial membrane potential assays). Statistical rigor (e.g., ANOVA with post-hoc tests) and replication across independent labs mitigate technical bias .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in cancer models?
Combine in vitro (e.g., cell cycle analysis, ROS detection) and in vivo (e.g., xenograft models) approaches. Use siRNA knockdown or CRISPR-Cas9 to identify molecular targets. Pharmacodynamic studies should measure biomarker expression (e.g., p53, Bcl-2) post-treatment, correlating with IC₅₀/EC₅₀ values .
Q. How can researchers address challenges in synthesizing this compound derivatives with improved bioavailability?
Structure-activity relationship (SAR) studies require modular synthesis routes, such as side-chain functionalization via Heck coupling or esterification. Assess logP, solubility, and metabolic stability using in silico tools (e.g., SwissADME) followed by in vitro hepatic microsome assays .
Q. What strategies validate the ecological relevance of this compound in its native plant species?
Metabolomic profiling of L. welwitschii under stress conditions (e.g., herbivory, drought) identifies this compound accumulation patterns. Compare with symbiotic microbial communities via metagenomics to explore biosynthetic roles. Field studies quantifying this compound in plant tissues across seasons add ecological context .
Q. How should researchers design comparative studies between this compound and analogous quinones?
Use a standardized panel of assays (e.g., cytotoxicity, antioxidant capacity) under identical conditions. Include structural analogs (e.g., embelin, thymoquinone) as positive controls. Molecular docking analyses predict binding affinities to shared targets (e.g., NF-κB, STAT3), guiding mechanistic follow-ups .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., Hill equation) calculate IC₅₀ values. Use bootstrap resampling to estimate confidence intervals. For multi-parametric datasets (e.g., transcriptomics), apply multivariate analyses (PCA, hierarchical clustering) to identify response patterns .
Q. How to ensure reproducibility in pharmacological evaluations of this compound?
Adhere to FAIR principles: document exact extraction protocols, solvent batches, and cell culture conditions (e.g., passage number, serum type). Share raw spectral data and chromatograms in public repositories (e.g., Zenodo). Cross-validate findings with independent analytical labs .
Data Presentation and Ethics
Q. What guidelines should be followed when reporting conflicting bioactivity data?
Transparently disclose assay conditions (e.g., cell density, incubation time) and negative results. Use forest plots to visualize inter-study variability. Discuss potential confounders (e.g., compound degradation, endotoxin contamination) in the limitations section .
Q. How to ethically justify animal studies involving this compound?
Align with ARRIVE 2.0 guidelines: minimize sample sizes via power analysis, employ humane endpoints, and prioritize non-invasive imaging (e.g., bioluminescence). Obtain approval from institutional animal care committees, citing the compound’s therapeutic potential relative to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
